molecular formula C24H21N3O3S2 B2844434 3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide CAS No. 1105204-91-8

3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2844434
CAS No.: 1105204-91-8
M. Wt: 463.57
InChI Key: XJYGBWSJVFUYKU-UHFFFAOYSA-N
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Description

3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with multiple functional groups, including a sulfonamide, a phenyl group, and a pyridinylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. For example, the sulfonamide group can form hydrogen bonds with amino acid residues in the active site of an enzyme, inhibiting its function.

Comparison with Similar Compounds

Similar Compounds

    3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide: Lacks the pyridinylmethyl group, which may affect its binding affinity and specificity.

    4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide: Does not contain the sulfonamide group, potentially altering its chemical reactivity and biological activity.

Uniqueness

The presence of both the sulfonamide and pyridinylmethyl groups in 3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide makes it unique compared to similar compounds

Properties

IUPAC Name

3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c1-27(20-13-6-3-7-14-20)32(29,30)23-21(18-10-4-2-5-11-18)17-31-22(23)24(28)26-16-19-12-8-9-15-25-19/h2-15,17H,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYGBWSJVFUYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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